Ellipticine tartrate is a derivative of ellipticine, a naturally occurring tetracyclic alkaloid first isolated from the plant Ochrosia elliptica in 1959. Ellipticine is recognized for its potent antitumor properties and has been studied extensively for its biological activities, particularly its role as an antineoplastic agent. The compound is classified as an organic heterotetracyclic compound and an indole alkaloid, with the molecular formula and a CAS number of 519-23-3. Ellipticine exerts its effects primarily through intercalation with DNA and inhibition of the enzyme topoisomerase II, which are critical mechanisms in cancer therapy .
The synthesis of ellipticine and its derivatives has evolved significantly since its initial synthesis by Robert Burns Woodward in 1959. Various synthetic routes have been developed, focusing on optimizing yields and creating analogs with enhanced biological activity. Recent methods include:
Ellipticine undergoes several chemical reactions that are crucial for its biological activity:
Ellipticine's mechanism of action involves multiple pathways:
These interactions lead to increased cellular stress and apoptosis in cancer cells .
Relevant studies indicate that ellipticine's stability can be influenced by environmental factors such as pH and temperature .
Ellipticine tartrate has significant scientific applications primarily in cancer research:
Ellipticine tartrate is an ionic complex formed between the natural alkaloid ellipticine (C₁₇H₁₄N₂) and tartaric acid (C₄H₆O₆). The parent ellipticine molecule consists of a planar pyridocarbazole system featuring a pentacyclic aromatic core: a pyridine ring fused to a carbazole structure. This planar geometry facilitates critical biological interactions, particularly DNA intercalation. The molecule possesses two methyl substituents at positions C-5 and C-11, which influence its electron distribution and binding affinity [1]. Tartaric acid, a dicarboxylic acid containing two chiral centers, provides enantiomeric forms; the D-(-)-tartrate isomer is frequently employed in salt formation for pharmaceutical applications [6].
The salt formation occurs via proton transfer from tartaric acid’s carboxylic acid groups to ellipticine’s basic piperidine-like nitrogen (N-6 within the six-membered ring). This interaction transforms poorly soluble ellipticine free base into a more hydrosoluble ionic compound. X-ray crystallographic studies of analogous alkaloid tartrate salts reveal extensive hydrogen-bonding networks between the protonated alkaloid and the tartrate anion, often forming stable crystalline hydrates. These interactions significantly influence the solid-state stability and dissolution profile of the salt [6] [2].
Table 1: Key Molecular Descriptors of Ellipticine and Ellipticine Tartrate
Property | Ellipticine (Free Base) | Ellipticine Tartrate |
---|---|---|
Molecular Formula | C₁₇H₁₄N₂ | C₁₇H₁₆N₂⁺·C₄H₅O₆⁻ |
Molecular Weight (g/mol) | 246.31 | 388.38 (anhydrous) |
Key Functional Groups | Tertiary amine (N-6), Aromatic rings, Methyl groups | Protonated tertiary amine, Carboxylate ions (tartrate), Hydroxyl groups (tartrate) |
Solubility Characteristics | Very low water solubility; soluble in DMSO, ethanol [1] [3] | Enhanced water solubility due to ionic character; soluble in methanol/water mixtures [6] |
Solid Form | Yellow crystalline powder (mp 316-318°C) [1] | Typically a crystalline solid (exact mp dependent on hydration state) |
Ellipticine was first isolated in 1959 by Goodwin, Smith, and Horning from the bark of the Australian tree Ochrosia elliptica [1] [3]. Its novel pentacyclic structure prompted immediate synthetic interest, leading to Robert Burns Woodward’s seminal total synthesis later the same year, which established its structure as 5,11-dimethyl-6H-pyrido[4,3-b]carbazole [1]. Early pharmacological evaluation revealed potent antitumor activity across various murine models, sparking extensive medicinal chemistry efforts focused on structural derivatization.
Initial structure-activity relationship (SAR) studies targeted positions amenable to modification: the N-6 nitrogen, the 9-position, and the peripheral methyl groups. Key derivatives emerged:
Table 2: Historical Development Timeline of Key Ellipticine Derivatives
Year | Milestone | Significance |
---|---|---|
1959 | Isolation of Ellipticine from Ochrosia elliptica [1] | Discovery of the novel pyridocarbazole alkaloid scaffold. |
1959 | Total Synthesis by R.B. Woodward [1] | Structural confirmation and enabling chemical access for research. |
1970s | Discovery of Topoisomerase II Inhibition & DNA Intercalation [1] [7] | Elucidation of primary anticancer mechanisms. |
1980s | Clinical Trials of 9-Hydroxyellipticine & Elliptinium Acetate [7] [8] | Translation to human studies; demonstration of activity but also dose-limiting toxicities. |
1990s-2000s | Focus on Derivatives (e.g., 11-substituted, glycosides) [4] [7] | Attempts to improve therapeutic index through structural modification. |
2010s-Present | Mechanistic Studies (p53 reactivation, kinase modulation, adduct formation) [3] [7] [8] | Revealing multifaceted mechanisms beyond topo II/DNA intercalation. |
Despite the promising preclinical activity of ellipticine and early derivatives, clinical development was hampered by significant challenges. Dose-limiting toxicities like severe nausea, vomiting, hypertension, and hemolysis were frequently observed. Furthermore, the inherent physicochemical properties of the free base—very low aqueous solubility and erratic bioavailability—posed significant formulation and delivery hurdles [1] [7] [8]. These limitations provided a compelling rationale for exploring alternative salt forms, such as the tartrate, to improve developability.
The conversion of active pharmaceutical ingredients (APIs) into salt forms is a fundamental strategy in pharmaceutical development to optimize physicochemical and biopharmaceutical properties. Ellipticine free base suffers from extremely poor aqueous solubility (< 1 µg/mL), severely limiting its absorption and bioavailability after oral or parenteral administration [1] [3] [6]. Salt formation with pharmaceutically acceptable acids directly addresses this critical limitation:
Table 3: Impact of Salt Formation on Key Biopharmaceutical Properties of Ellipticine
Property | Ellipticine Free Base | Ellipticine Tartrate (Expected Benefits) | Rationale |
---|---|---|---|
Aqueous Solubility | Very low (< 1 µg/mL) [1] [3] | Significantly Increased | Ionic character enhances hydrophilicity and solvation by water molecules. |
Dissolution Rate | Slow, likely dissolution-limited absorption | Rapid | Increased solubility and potentially reduced particle size/crystallinity improve dissolution kinetics. |
Bioavailability | Expectedly Low (Erratic) | Potentially Higher and More Consistent | Improved dissolution in GI fluids enhances absorption potential. |
Crystallinity | Crystalline | Crystalline | Tartrate salts typically form stable, defined crystals aiding processability. |
Hygroscopicity | Low (data limited) | Low | D-(-)-Tartrate is non-hygroscopic. |
Chemical Stability | Moderate (sensitive to oxidation?) | Potentially Improved | Stable crystalline lattice and non-reactive counterion may enhance stability. |
The synthesis of ellipticine tartrate typically involves reacting equimolar amounts of ellipticine free base and D-(-)-tartaric acid in a suitable solvent system (e.g., methanol, ethanol, methanol-water mixtures) under mild heating to achieve complete dissolution. The salt precipitates upon cooling or through antisolvent addition (e.g., adding diethyl ether or acetone). The resulting solid is isolated by filtration, thoroughly washed with the solvent or antisolvent to remove unreacted starting materials or impurities, and dried under controlled conditions (often vacuum and mild heat) to achieve the desired hydration state [6]. Characterization involves confirming identity (e.g., NMR, FTIR, elemental analysis), purity (e.g., HPLC), crystallinity (X-ray powder diffraction - XRPD), thermal behavior (Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA), and solubility/dissolution performance.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7